3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at the 3 and 4 positions, and a difluoropropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Difluoropropan-1-amine Moiety: This step involves the reaction of the piperidine derivative with a difluoropropan-1-amine precursor under suitable conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoropropan-1-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20F2N2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChI Key |
VKXMVYJBMNFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1C)CC(CN)(F)F |
Origin of Product |
United States |
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